molecular formula C12H15N3O3S B11070069 N-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

N-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B11070069
M. Wt: 281.33 g/mol
InChI Key: KDAYSECECPKXPR-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-13-Dimethyl-1H-Pyrazole-4-Sulfonamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a dimethylpyrazole ring, and a sulfonamide group, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-13-Dimethyl-1H-Pyrazole-4-Sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions. This step often requires the use of methoxybenzene derivatives and suitable electrophiles.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate compound with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of N-(2-Methoxyphenyl)-13-Dimethyl-1H-Pyrazole-4-Sulfonamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)-13-Dimethyl-1H-Pyrazole-4-Sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-Methoxyphenyl)-13-Dimethyl-1H-Pyrazole-4-Sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator, particularly in studies involving sulfonamide-sensitive enzymes.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-13-Dimethyl-1H-Pyrazole-4-Sulfonamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The sulfonamide group is particularly known for its ability to mimic the structure of natural substrates, leading to competitive inhibition.

Comparison with Similar Compounds

N-(2-Methoxyphenyl)-13-Dimethyl-1H-Pyrazole-4-Sulfonamide can be compared with other similar compounds, such as:

    N-(2-Methoxyphenyl)-1H-Pyrazole-4-Sulfonamide: Lacks the dimethyl substitution on the pyrazole ring, which may affect its reactivity and binding affinity.

    N-(2-Methoxyphenyl)-1H-Pyrazole-4-Carboxamide: Contains a carboxamide group instead of a sulfonamide group, leading to different chemical and biological properties.

    N-(2-Methoxyphenyl)-1H-Pyrazole-4-Thiol: Features a thiol group, which can participate in different types of chemical reactions compared to the sulfonamide group.

Properties

Molecular Formula

C12H15N3O3S

Molecular Weight

281.33 g/mol

IUPAC Name

N-(2-methoxyphenyl)-1,3-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C12H15N3O3S/c1-9-12(8-15(2)13-9)19(16,17)14-10-6-4-5-7-11(10)18-3/h4-8,14H,1-3H3

InChI Key

KDAYSECECPKXPR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=CC=CC=C2OC)C

Origin of Product

United States

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